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molecular formula C18H33Br B1149721 (6Z,9Z)-18-bromooctadeca-6,9-diene CAS No. 13044-37-6

(6Z,9Z)-18-bromooctadeca-6,9-diene

Cat. No. B1149721
M. Wt: 329.35862
InChI Key:
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Patent
US09186325B2

Procedure details

To a flame dried 500 mL 2NRB flask, freshly activated Mg turnings (0.144 g, 6 mmol) were added and the flask was equipped with a magnetic stir bar and a reflux condenser. This set-up was degassed, flushed with argon and 10 mL of anhydrous ether was added to the flask via syringe. The bromide 3 (1.65 g, 5 mmol) was dissolved in anhydrous ether (10 mL) and added dropwise via syringe to the flask. An exothermic reaction was noticed (to confirm/accelerate the Grignard reagent formation, 2 mg of iodine was added and immediate decolorization was observed confirming the formation of the Grignard reagent) and the ether started refluxing. After the completion of the addition the reaction mixture was kept at 35° C. for 1 h and then cooled in ice bath. The cyanide 4 (1.38 g, 5 mmol) was dissolved in anhydrous ether (20 mL) and added dropwise to the reaction mixture with stirring. An exothermic reaction was observed and the reaction mixture was stirred overnight at ambient temperature. The reaction was quenched by adding 10 mL of acetone dropwise followed by ice cold water (60 mL). The reaction mixture was treated with aq. H2SO4 (10% by volume, 200 mL) until the solution became homogeneous and the layers were separated. The aq. phase was extracted with ether (2×100 mL). The combined ether layers were dried (Na2SO4) and concentrated to get the crude product which was purified by column (silica gel, 0-10% ether in hexanes) chromatography. The pure product fractions were evaporated to provide the pure ketone 7 as a colorless oil (2 g, 74%). 1H NMR (CDCl3, 400 MHz) δ=5.33-5.21 (m, 8H), 2.69 (t, 4H), 2.30 (t, 4H), 2.05-1.95 (m, 8H), 1.55-1.45 (m, 2H), 1.35-1.15 (m, 18H), 0.82 (t, 3H). 13C NMR (CDCl3) δ=211.90, 130.63, 130.54, 128.47, 128.41, 43.27, 33.04, 32.01, 30.93, 29.89, 29.86, 29.75, 29.74, 27.69, 26.11, 24.35, 23.06, 14.05. MS. Molecular weight calculated for C37H66O, Cal. 526.92. Found 528.02 (M+H+).
[Compound]
Name
Mg
Quantity
0.144 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cyanide
Quantity
1.38 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mg
Type
catalyst
Reaction Step Seven
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:20]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])#N.CC[O:42]CC>II>[CH3:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=[CH:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:20](=[O:42])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Mg
Quantity
0.144 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
BrCCCCCCCCC=CCC=CCCCCC
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cyanide
Quantity
1.38 g
Type
reactant
Smiles
C(#N)CCCCCCCCC=CCC=CCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Seven
Name
Quantity
2 mg
Type
catalyst
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried 500 mL 2NRB flask
CUSTOM
Type
CUSTOM
Details
the flask was equipped with a magnetic stir bar and a reflux condenser
CUSTOM
Type
CUSTOM
Details
This set-up was degassed
CUSTOM
Type
CUSTOM
Details
flushed with argon and 10 mL of anhydrous ether
ADDITION
Type
ADDITION
Details
was added to the flask via syringe
ADDITION
Type
ADDITION
Details
added dropwise via syringe to the flask
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
started refluxing
ADDITION
Type
ADDITION
Details
After the completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice bath
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 10 mL of acetone
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with aq. H2SO4 (10% by volume, 200 mL) until the solution
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column (silica gel, 0-10% ether in hexanes) chromatography
CUSTOM
Type
CUSTOM
Details
The pure product fractions were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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